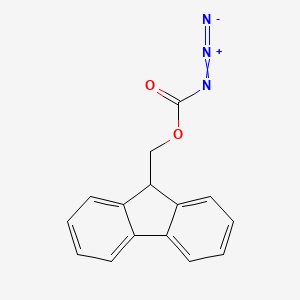

(9H-Fluoren-9-yl)methyl carbonazidate

Description

Properties

CAS No. |

28920-44-7 |

|---|---|

Molecular Formula |

C15H11N3O2 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-diazocarbamate |

InChI |

InChI=1S/C15H11N3O2/c16-18-17-15(19)20-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |

InChI Key |

NMRYUJMHQFBOIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The Fmoc group is a common structural motif in carbamate derivatives, but substituents on the carbonate or carbamate backbone significantly influence reactivity and applications. Key structural analogs include:

Physical Properties

Physical properties such as melting points and solubility vary with substituents:

The carbonazidate derivative’s solubility is expected to be moderate, similar to other Fmoc-carbamates, but its azide group may enhance polarity slightly.

Research Findings and Trends

Synthetic Efficiency : Fmoc derivatives are typically synthesized via reactions with 9-fluorenylmethyl chloroformate, followed by column chromatography for purification .

Stability : Fmoc groups are stable under acidic conditions but cleaved by bases (e.g., piperidine), enabling orthogonal protection strategies .

Diversification: Modifying the carbamate substituent (e.g., bromo, amino, azide) tailors compounds for specific reactions, from peptide synthesis to drug discovery .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an SN2 mechanism, where the azide ion (N₃⁻) attacks the electrophilic carbonyl carbon of (9H-Fluoren-9-yl)methyl carbonochloridate. The general stoichiometry follows a 1:1 molar ratio between the chloroformate and sodium azide, though excess azide (1.2–1.5 equiv) is often used to drive the reaction to completion.

Key Reaction Parameters:

Stepwise Procedure

-

Preparation of (9H-Fluoren-9-yl)methyl carbonochloridate: Synthesized via treatment of 9-fluorenylmethanol with phosgene (COCl₂) in dichloromethane at −10°C.

-

Azide Substitution:

-

Dissolve 1.0 equiv (9H-Fluoren-9-yl)methyl carbonochloridate in anhydrous THF.

-

Add 1.2 equiv sodium azide (NaN₃) in one portion under nitrogen atmosphere.

-

Stir at 0°C for 2 hours, then warm to room temperature overnight.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography.

-

Analytical Validation:

-

¹H NMR (CDCl₃): δ 7.75–7.25 (m, 8H, fluorenyl aromatic), 4.45 (d, 2H, CH₂O), 4.25 (t, 1H, fluorenyl CH).

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements have adapted fluorenylmethyl carbonazidate synthesis to solid-phase platforms, particularly for combinatorial chemistry applications. This method immobilizes the fluorenylmethyl alcohol on Wang resin prior to azidation.

Protocol Summary

-

Resin Functionalization:

-

Load Wang resin with 9-fluorenylmethanol using DCC/DMAP coupling.

-

-

On-Resin Azidation:

-

Treat resin-bound chloroformate with NaN₃ in DMF at 50°C for 6 hours.

-

-

Cleavage:

Scalability Considerations:

-

Ideal for parallel synthesis of carbonazidate derivatives.

-

Requires specialized equipment for resin handling and cleavage.

Comparative Analysis of Synthesis Methods

| Parameter | Chloroformate Route | CDI-Mediated Route | Solid-Phase Synthesis |

|---|---|---|---|

| Yield (%) | 75–89 | 68–72 | 82–85 |

| Reaction Time | 12–24 h | 8–12 h | 6–8 h |

| Safety Concerns | Phosgene handling | Low | Low |

| Scalability | Industrial | Lab-scale | Medium-throughput |

| Purification Complexity | Moderate | Low | High |

Key Observations:

-

The chloroformate route remains the industrial standard due to higher yields.

-

Solid-phase synthesis offers throughput advantages but requires significant upfront resin preparation.

Analytical and Quality Control Considerations

Purity Assessment

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high-purity (9H-Fluoren-9-yl)methyl carbonazidate?

- Methodology : Employ stepwise carbamate formation via reaction of 9-fluorenylmethanol with carbonyl azide precursors under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel. Validate purity (>98%) using HPLC and titration analysis .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and moisture-sensitive intermediates.

Q. Which analytical methods are most reliable for confirming purity and structural identity?

- Methods :

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Quantify purity (>98%) | |

| FT-IR | Confirm carbamate (C=O, N-H stretches) | |

| NMR (¹H/¹³C) | Assign fluorenyl and carbazate protons/carbons |

- Validation : Cross-reference data with computational models (e.g., PubChem SMILES strings) .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid dermal/ocular exposure (GHS H315/H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- Storage : Keep in desiccated, light-resistant containers at 2–8°C under nitrogen .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Approach : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray diffraction data (Cu-Kα radiation) and refine structures using SHELX-97 .

- Challenges : Fluorenyl group rigidity may cause twinning; use SHELXD for phase resolution . Example: 9-Phenyl-4,5-diazafluoren-9-ol monohydrate (R factor = 0.052) .

Q. What mechanisms govern its reactivity under acidic/basic conditions?

- Reactivity Profile :

- Acidic Hydrolysis : Carbazate cleaves to yield hydrazine and CO₂. Monitor via pH-dependent FT-IR (disappearance of C=O at 1700 cm⁻¹) .

- Basic Conditions : Forms reactive intermediates for nucleophilic substitution (e.g., peptide coupling) .

Q. How to troubleshoot side reactions during carbazate-mediated coupling?

- Common Issues :

- Premature Deprotection : Avoid prolonged exposure to piperidine/DMF; optimize reaction times .

- Racemization : Use low-temperature (0–4°C) coupling with HOBt/DIC activators .

Q. What strategies address discrepancies in spectroscopic data for novel derivatives?

- Resolution :

- Compare experimental ¹³C NMR shifts with DFT calculations (e.g., Gaussian09).

- Validate NOESY correlations to confirm stereochemistry in chiral derivatives .

Methodological Best Practices

Designing experiments using it as a transient protecting group in oligonucleotide synthesis

- Protocol :

Protection : React with 5′-OH groups of nucleotides under DMT-Cl catalysis.

Chain Elongation : Use phosphoramidite chemistry; monitor coupling efficiency via trityl assay.

Deprotection : Cleave with 0.5 M NaOH/THF (1:1 v/v) for 2 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.